(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 151911-33-0
VCID: VC21129983
InChI: InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC(=CC=C1C(CC(=O)O)N)F
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

CAS No.: 151911-33-0

Cat. No.: VC21129983

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid - 151911-33-0

Specification

CAS No. 151911-33-0
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (3S)-3-amino-3-(4-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Standard InChI Key CPGFMWPQXUXQRX-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](CC(=O)[O-])[NH3+])F
SMILES C1=CC(=CC=C1C(CC(=O)O)N)F
Canonical SMILES C1=CC(=CC=C1C(CC(=O)[O-])[NH3+])F

Introduction

Chemical Identity and Structure

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a β-amino acid derivative featuring a fluorine substituent at the para position of the phenyl ring. The compound's structural characteristics and chemical identifiers are critical for understanding its properties and applications in various fields.

Chemical Identifiers

The compound is characterized by the following chemical identifiers:

Table 1: Chemical Identifiers of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

ParameterValue
CAS Number151911-33-0
Molecular FormulaC9H10FNO2
Molecular Weight183.2 g/mol
IUPAC Name(3S)-3-amino-3-(4-fluorophenyl)propanoic acid

The CAS number and molecular formula provide standardized identification for this compound across scientific literature and commercial catalogs .

Structural Features

The key structural elements that define (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid include:

  • A chiral center at the C3 position with S configuration

  • A 4-fluoro-phenyl group attached to the chiral carbon

  • A primary amino group (-NH2) at the chiral carbon

  • A propionic acid (-CH2COOH) group

The presence of fluorine at the para position of the phenyl ring significantly influences the compound's physicochemical properties, potentially enhancing lipophilicity, metabolic stability, and binding interactions with biological targets compared to non-fluorinated analogs.

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is essential for proper handling, storage, and application in research settings.

Physical Properties

Based on available data, the physical properties of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid include:

Table 2: Physical Properties of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

PropertyValueSource
Physical StateSolid
Purity (Commercial)≥95%
Storage ConditionsRoom temperature

The compound is typically available commercially with a purity of at least 95%, which is sufficient for most research applications .

Protected Derivative Properties

The Boc-protected derivative of this compound (Boc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid) has been more extensively characterized:

Table 3: Properties of Boc-protected derivative

PropertyValueSource
CAS Number479064-88-5
Molecular FormulaC14H18FNO4
Molecular Weight283.3 g/mol
Melting Point110-116°C
Boiling Point424.5±40.0°C (Predicted)
Density1.214±0.06 g/cm³ (Predicted)
pKa4.31±0.10 (Predicted)

These properties of the protected derivative provide insights into the potential characteristics of the unprotected amino acid, although direct comparisons should be made cautiously due to the significant structural differences between the protected and unprotected forms .

Applications in Research and Development

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid has significant applications across multiple research domains, particularly in pharmaceutical development.

Pharmaceutical Applications

The primary application of this compound appears to be in the pharmaceutical industry, where it serves as a valuable building block. Specifically, it is categorized as a "Protein Degrader Building Block," suggesting its importance in the emerging field of targeted protein degradation technologies .

Protein degraders, including PROTACs (Proteolysis Targeting Chimeras) and molecular glues, represent a novel approach to drug development that involves inducing the selective degradation of disease-causing proteins. The chiral nature and fluorine substitution of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid potentially make it a useful component in designing such molecules.

Synthetic Chemistry Applications

In synthetic organic chemistry, (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid serves several important functions:

  • As a chiral building block for the synthesis of more complex molecules

  • As a component in peptidomimetic compounds

  • As an intermediate in the preparation of fluorinated amino acid derivatives

  • As a model compound for studying stereoselective reactions

The Boc-protected derivative (3-(Boc-amino)-3-(4-fluorophenyl)propionic acid) is particularly valuable in peptide synthesis and other applications where protection of the amino group is necessary to prevent unwanted side reactions .

Related Compounds and Structural Analogs

Understanding structurally related compounds provides valuable context for appreciating the unique properties and applications of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

Protected Derivatives

The most closely related compound described in the search results is the Boc-protected derivative, 3-(Boc-amino)-3-(4-fluorophenyl)propionic acid, which has several synonyms in the literature:

  • 3-tert-butoxycarbonylamino-3-4-fluorophenylpropanoic acid

  • Boc-3-amino-3-4-fluorophenylpropionic acid

  • 3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

This protected derivative has a molecular formula of C14H18FNO4 and a molecular weight of 283.299 g/mol, significantly larger than the unprotected compound due to the addition of the tert-butoxycarbonyl (Boc) protecting group .

Halogenated Analogs

The chloro-substituted analog, (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, represents another related compound with similar structure but different halogen substitution:

Table 4: Comparison with Chlorinated Analog

Property(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
CAS Number151911-33-0131690-60-3
Molecular FormulaC9H10FNO2C9H10ClNO2
Molecular Weight183.2 g/mol199.63 g/mol

The substitution of fluorine with chlorine alters the compound's physicochemical properties, potentially affecting its application in various research contexts.

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